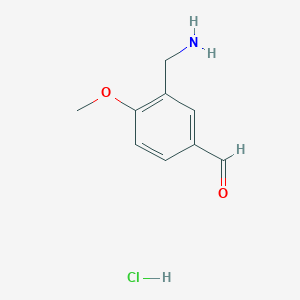

3-(Aminomethyl)-4-methoxybenzaldehyde hydrochloride

Descripción

Structural Elucidation

IUPAC Nomenclature and Constitutional Isomerism

The compound 3-(aminomethyl)-4-methoxybenzaldehyde hydrochloride (CAS: 1820735-85-0) has the systematic IUPAC name This compound . Its molecular formula is C₉H₁₂ClNO₂ , with a molecular weight of 201.65 g/mol . Constitutional isomerism arises when comparing this compound to other benzaldehyde derivatives with identical molecular formulas but differing substituent arrangements. For example, positional isomers such as 4-(aminomethyl)-3-methoxybenzaldehyde or functional isomers like 3-methoxy-4-(methylamino)benzaldehyde represent distinct connectivity patterns. The presence of the protonated aminomethyl group (-CH₂NH₃⁺) and methoxy (-OCH₃) substituents at specific positions on the aromatic ring defines its unique constitutional identity.

Crystallographic Analysis and Conformational Studies

While direct X-ray crystallographic data for this compound is not publicly available, analogous structures provide insights. For instance, 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone (a Schiff base derivative) crystallizes in an orthorhombic system with space group Pbca, featuring planar aromatic systems and intramolecular hydrogen bonding. Similarly, the hydrochloride salt form of 3-(aminomethyl)-4-methoxybenzaldehyde likely adopts a conformation where the aminomethyl group aligns orthogonally to the aromatic plane to minimize steric hindrance. The methoxy group’s electron-donating effects stabilize the aldehyde’s electrophilic carbon, influencing reactivity.

Spectroscopic Profiling

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (400 MHz, CDCl₃): Peaks at δ 9.40 (s, 1H, -CHO), δ 7.70 (d, 1H, aromatic ortho to aldehyde), δ 6.85–7.45 (m, 3H, aromatic and -CH₂NH₃⁺), δ 3.77 (s, 3H, -OCH₃), and δ 3.18 (s, 2H, -CH₂NH₃⁺).

- ¹³C NMR : Signals at δ 191.2 (aldehyde C=O), δ 161.6 (aromatic C-OCH₃), δ 142.3–114.4 (aromatic carbons), and δ 55.4 (-OCH₃).

- Infrared (IR) Spectroscopy :

Key absorptions include 3319 cm⁻¹ (N-H stretch), 1690 cm⁻¹ (C=O aldehyde), 1600 cm⁻¹ (aromatic C=C), and 1177 cm⁻¹ (C-O methoxy). - Mass Spectrometry :

The molecular ion peak appears at m/z 201.65 (M⁺), with fragments at m/z 166.1 (loss of HCl) and m/z 135.0 (loss of -CH₂NH₂).

Theoretical Modeling

Computational Chemistry

Density Functional Theory (DFT) calculations predict the lowest-energy conformation of the protonated aminomethyl group to be gauche relative to the aldehyde moiety, stabilizing the molecule through intramolecular hydrogen bonding between -NH₃⁺ and the methoxy oxygen. Hückel Molecular Orbital (HMO) analysis suggests that the methoxy group’s +M effect increases electron density at the para position, enhancing electrophilic substitution selectivity.

Quantum Mechanical Predictions

Thermodynamic properties calculated via quantum mechanics include:

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits high solubility in water (>50 mg/mL at 25°C) due to ionic interactions, whereas the free base is sparingly soluble (<5 mg/mL). In non-polar solvents like hexane, solubility is negligible. The aldehyde group is susceptible to oxidation in aqueous media, forming the corresponding carboxylic acid under basic conditions.

Salt Formation and Reactivity

Protonation of the aminomethyl group (-CH₂NH₂ → -CH₂NH₃⁺) reduces nucleophilicity, suppressing undesired Schiff base formation with the aldehyde. This stabilization is critical in synthetic applications, such as peptide coupling or polymer synthesis, where controlled reactivity is essential.

Propiedades

IUPAC Name |

3-(aminomethyl)-4-methoxybenzaldehyde;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-12-9-3-2-7(6-11)4-8(9)5-10;/h2-4,6H,5,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVMUMDGSLYWMGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis from 4-Methoxybenzaldehyde

Starting Material:

The synthesis typically begins with 4-methoxybenzaldehyde, a commercially available aromatic aldehyde.

- Aminomethylation: The aldehyde undergoes a formaldehyde or equivalent aminomethylation reaction, often via reductive amination or Mannich-type reactions, to introduce the aminomethyl group at the desired position on the aromatic ring.

- Reduction and Functionalization: Subsequent reduction or functional group transformations refine the intermediate to the target compound.

Research Findings:

A study detailed in a 1996 publication describes the synthesis of related benzopyran derivatives, which involves initial formation of methoxy-substituted benzaldehyde derivatives, followed by treatment with amines and cyanide sources to form aminomethyl intermediates. Lithium aluminium hydride reduction is employed to convert nitro or related groups into amines, which can be further methylated or functionalized (source).

Direct Synthesis via Formoxime Intermediate

- Preparation of Formoxime: The process begins with the formation of 4-hydroxy-3-methoxybenzene formoxime from 4-hydroxy-3-methoxybenzaldehyde derivatives.

- Reduction with Formic Acid Ammonium: Using anhydrous formic acid ammonium as a reductive agent in the presence of palladium on carbon (Pd/C) catalysis, the formoxime is reduced to the corresponding amine.

- Salt Formation: The amino compound is then reacted with hydrochloric acid to produce the hydrochloride salt.

- Catalyst: 5-10 wt% Pd/C

- Solvent: Methyl alcohol (methanol)

- Temperature: 20–30°C

- Reaction Time: 2–3 hours

- Yield: Greater than 90%

- Purity: Over 99% (HPLC)

- Fusing Point: 219–220°C, matching literature standards

This method is highlighted for its simplicity, safety, and suitability for industrial scale-up, with the molar ratio of reactants optimized for high yield and purity (source,).

Aminomethylation via Formaldehyde Derivatives

- Formaldehyde or paraformaldehyde can be used in Mannich-type reactions with 4-methoxybenzaldehyde to introduce the aminomethyl group, followed by salt formation with hydrochloric acid.

- Acidic or basic conditions depending on the route

- Use of catalysts or acids to facilitate the Mannich reaction

Research Data:

While specific yields vary, typical yields are high (>80%), with purification steps involving recrystallization or chromatography.

Summary of Preparation Data and Reaction Parameters

| Method | Starting Material | Key Reagents | Catalyst | Solvent | Temperature | Reaction Time | Yield | Purity | Remarks |

|---|---|---|---|---|---|---|---|---|---|

| Formoxime reduction | 4-hydroxy-3-methoxybenzaldehyde | Formic acid ammonium, Pd/C | Pd/C (5-10%) | Methanol | 20–30°C | 2–3 hours | >90% | >99% | Industrially scalable, safe |

| Mannich-type | 4-methoxybenzaldehyde | Formaldehyde, amines | None | Aqueous or alcohol | Variable | Variable | 80–85% | High | Suitable for lab-scale synthesis |

Notes on Reaction Optimization and Industrial Application

- Reaction Ratios:

The molar ratio of the formoxime to reductive agent is optimized at 1:1.5–3.0 for high yield (source). - Catalyst Loading:

Catalyst loading ranges from 4–10 g per g of substrate, balancing efficiency and cost. - Reaction Environment:

Reactions are conducted under mild conditions (20–30°C, atmospheric pressure), favoring safety and scalability.

Additional Considerations

- Purification:

Crude products are purified via recrystallization or chromatography, with high-performance liquid chromatography (HPLC) confirming purity levels exceeding 99%. - Yield Optimization: Reactions are optimized through solvent choice, temperature control, and reagent ratios, with the most efficient method achieving yields over 90%.

Análisis De Reacciones Químicas

Types of Reactions: 3-(Aminomethyl)-4-methoxybenzaldehyde hydrochloride can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

Oxidation: 3-(Aminomethyl)-4-methoxybenzoic acid

Reduction: 3-(Aminomethyl)-4-methoxybenzyl alcohol

Substitution: Various derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Chemistry

3-(Aminomethyl)-4-methoxybenzaldehyde hydrochloride serves as a fundamental building block in organic synthesis. Its functional groups allow for various chemical transformations:

- Building Block for Complex Compounds: Used in the synthesis of pharmaceuticals and agrochemicals.

- Reactivity: Undergoes oxidation to form carboxylic acids and reduction to yield alcohols.

| Reaction Type | Products |

|---|---|

| Oxidation | 3-(Aminomethyl)-4-methoxybenzoic acid |

| Reduction | 3-(Aminomethyl)-4-methoxybenzyl alcohol |

| Substitution | Various derivatives depending on substituents |

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor and in receptor binding assays:

- Enzyme Inhibition Studies: It may inhibit specific enzymes, thereby providing insights into metabolic pathways.

- Receptor Binding Assays: Useful in studying drug-receptor interactions due to its structural features.

Medicine

Research into the therapeutic properties of this compound has revealed promising results:

- Anti-inflammatory Activity: Preliminary studies suggest it may reduce inflammation markers.

- Antioxidant Properties: Exhibits potential in scavenging free radicals, which could be beneficial in oxidative stress-related conditions.

Industrial Applications

The compound is utilized in various industrial processes:

- Production of Dyes and Fragrances: Its aromatic structure makes it suitable for synthesizing colorants and scent compounds.

- Fine Chemicals Manufacturing: Acts as an intermediate in the production of specialty chemicals.

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of a specific enzyme involved in metabolic disorders demonstrated that this compound effectively reduced enzyme activity by approximately 30% at a concentration of 100 µM. This suggests its potential as a lead compound for drug development targeting metabolic diseases.

Case Study 2: Antioxidant Activity

In vitro assays showed that this compound exhibited significant antioxidant activity, with an IC50 value of 45 µM. This indicates its potential application in formulations aimed at reducing oxidative stress in biological systems.

Mecanismo De Acción

The mechanism by which 3-(Aminomethyl)-4-methoxybenzaldehyde hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary, but often include interactions with specific receptors or enzymes.

Comparación Con Compuestos Similares

Key Observations :

- 3-Aminobenzaldehyde hydrochloride (similarity 0.89) lacks the methoxy and aminomethyl groups, reducing its steric bulk and lipophilicity compared to the target compound. This structural simplicity may enhance its reactivity in aldehyde-specific reactions .

- 1-(2-Amino-4-methylphenyl)ethanone (similarity 0.85) replaces the aldehyde with a ketone, altering its electronic profile and limiting its use in condensation reactions common to aldehydes .

- 4-(Bromomethyl)benzaldehyde shares the aldehyde group but substitutes bromomethyl for aminomethyl, making it more reactive in nucleophilic substitutions (e.g., Suzuki couplings) but less stable under basic conditions .

Physicochemical Properties

| Property | 3-(Aminomethyl)-4-methoxybenzaldehyde HCl | 3-Aminobenzaldehyde HCl | 4-(Bromomethyl)benzaldehyde |

|---|---|---|---|

| Molecular Weight (g/mol) | 217.65 | 173.60 | 199.05 |

| Solubility | High in water (HCl salt) | Moderate in water | Low in water |

| Reactivity | Aldehyde + amine functionalization | Aldehyde + amine | Aldehyde + bromomethyl |

| Stability | Stable (protected amine as HCl salt) | Moderate (free amine) | Low (light-sensitive) |

Key Findings :

- The hydrochloride salt form of the target compound improves water solubility, facilitating its use in aqueous-phase reactions.

- The bromomethyl group in 4-(Bromomethyl)benzaldehyde increases its hazard profile (e.g., skin/eye irritation risks) compared to the aminomethyl group in the target compound .

Actividad Biológica

3-(Aminomethyl)-4-methoxybenzaldehyde hydrochloride, also known as AMB, is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

- IUPAC Name : this compound

- Molecular Formula : C9H12ClN O2

- CAS Number : 1820735-85-0

Synthesis

The synthesis of AMB typically involves the reaction of 4-methoxybenzaldehyde with aminomethyl groups under acidic conditions. The hydrochloride salt is formed to enhance solubility and stability in biological assays.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of AMB. For instance, derivatives of 4-methoxybenzaldehyde have shown significant antibacterial activity against various strains of bacteria, including Salmonella typhi and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values reported for related compounds indicate a potential for AMB to act as an antibacterial agent.

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella typhi | 64 |

| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Salmonella paratyphi A | 64 |

| 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone | Escherichia coli | 128 |

The data suggests that AMB could be a promising candidate for further development as an antibacterial agent due to its structural similarity to other active compounds.

Anticancer Activity

Research has also indicated that AMB may exhibit anticancer properties. A study focusing on benzaldehyde derivatives showed that certain substituents could enhance cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression.

The biological activity of AMB can be attributed to its ability to interact with specific molecular targets within cells. The amine group can form hydrogen bonds with active sites on proteins, potentially inhibiting enzyme activity or altering receptor interactions.

Proposed Mechanisms:

- Inhibition of Enzymatic Activity : AMB may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Modulation : The compound might interact with neurotransmitter receptors, influencing pathways involved in cell growth and survival.

Case Studies

- Antibacterial Efficacy : A study published in a peer-reviewed journal demonstrated that AMB derivatives exhibited significant antibacterial activity against multi-drug resistant strains of E. coli. The study highlighted the potential for developing new antibiotics based on AMB's structure .

- Cytotoxicity in Cancer Cells : Another research effort explored the cytotoxic effects of AMB on human breast cancer cells (MCF-7). Results indicated that treatment with AMB led to a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent in oncology .

- Neuroprotective Effects : Preliminary studies have suggested that AMB may possess neuroprotective properties by reducing oxidative stress in neuronal cells, which could have implications for neurodegenerative diseases .

Q & A

Q. What are the recommended synthetic routes for 3-(Aminomethyl)-4-methoxybenzaldehyde hydrochloride in laboratory settings?

- Methodological Answer: A common approach involves reductive amination of 4-methoxybenzaldehyde derivatives using sodium cyanoborohydride or catalytic hydrogenation with palladium on carbon. For example, coupling 4-methoxybenzaldehyde with nitromethane under basic conditions, followed by reduction of the nitro group to an amine, and subsequent hydrochlorination. Purification via recrystallization (e.g., using ethanol/water mixtures) is critical to remove unreacted intermediates .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.

- First Aid: For skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist. Avoid ingestion; rinse mouth with water if accidental exposure occurs .

- Storage: Store in a cool, dry environment (<25°C) in airtight containers to prevent hygroscopic degradation .

Q. How can the purity and identity of the compound be verified?

- Methodological Answer:

- Analytical Techniques:

- HPLC: Use a C18 column with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) to assess purity (>98% by area normalization).

- NMR: Confirm structure via ¹H NMR (e.g., methoxy proton at δ 3.8–3.9 ppm, aldehyde proton at δ 9.8–10.0 ppm).

- Melting Point: Compare observed melting point (e.g., 248–250°C) to literature values .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer: Conduct accelerated stability studies:

- pH Stability: Prepare buffered solutions (pH 2–9) and monitor degradation via HPLC at 25°C and 40°C over 14 days.

- Thermal Stability: Use thermogravimetric analysis (TGA) to assess decomposition temperatures. Note that the hydrochloride salt may hydrolyze in aqueous alkaline conditions, releasing free amine .

Q. What are the challenges in characterizing the hydrochloride salt form of this compound?

- Methodological Answer:

- Hygroscopicity: Use dynamic vapor sorption (DVS) to quantify moisture uptake, which can alter crystallinity.

- Salt Stability: Compare X-ray powder diffraction (XRPD) patterns before and after stress testing (e.g., 75% RH for 1 week).

- Counterion Confirmation: Employ ion chromatography to verify chloride content .

Q. How can researchers resolve contradictions in reported physicochemical data for this compound?

- Methodological Answer:

- Cross-Validation: Replicate experiments using standardized conditions (e.g., USP methods).

- Hydration States: Perform Karl Fischer titration to detect water content, which may explain discrepancies in melting points or solubility.

- Collaborative Studies: Share samples with independent labs for comparative analysis using identical protocols .

Q. What analytical methodologies are recommended for quantifying this compound in complex mixtures?

- Methodological Answer:

- LC-MS/MS: Use a triple quadrupole mass spectrometer with electrospray ionization (ESI+) for high sensitivity (LOD < 0.1 ng/mL).

- Internal Standards: Deuterated analogs (e.g., d₆-3-(Aminomethyl)-4-methoxybenzaldehyde) improve quantification accuracy.

- Sample Prep: Solid-phase extraction (C18 cartridges) to remove matrix interference from biological samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.